

# What is the chemical structure and stereochemistry of D-Idose

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Chemical Structure and Stereochemistry of **D-Idose** 

#### Introduction

**D-Idose** is a rare aldohexose monosaccharide, an epimer of D-glucose, that holds unique stereochemical properties making it a subject of interest in carbohydrate chemistry and drug development.[1] Although not abundant in nature, its oxidized form, L-iduronic acid, is a fundamental component of vital glycosaminoglycans (GAGs) such as dermatan sulfate and heparin, which are integral to various biological processes including cell signaling and coagulation.[1][2] This guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and synthesis of **D-Idose**.

#### **Chemical Structure**

**D-Idose** is a six-carbon sugar with the chemical formula C<sub>6</sub>H<sub>12</sub>O<sub>6</sub> and a molecular weight of approximately 180.16 g/mol .[1][3] As an aldohexose, its structure is characterized by an aldehyde group at the C1 position in its open-chain form and five hydroxyl groups.[1]

## **Linear (Open-Chain) Structure**

In its linear form, **D-Idose** has four chiral centers (C2, C3, C4, and C5). The stereochemical configuration is defined by the arrangement of the hydroxyl groups along the carbon chain. The IUPAC name for **D-Idose** is (2S,3R,4S,5R)-2,3,4,5,6-Pentahydroxyhexanal.[1][4] The structure is commonly represented using a Fischer projection, which illustrates the stereochemistry at



each chiral center. As a "D" sugar, the hydroxyl group on the penultimate carbon (C5) is positioned on the right side in the Fischer projection.[5]

Fischer Projection of **D-Idose**:

## Cyclic (Hemiacetal) Structure

In aqueous solutions, **D-Idose** exists in equilibrium between its open-chain form and cyclic hemiacetal structures.[1] The cyclization occurs when the hydroxyl group at C5 attacks the aldehyde carbon (C1), forming a six-membered ring known as a pyranose. This cyclization creates a new chiral center at C1, the anomeric carbon, resulting in two anomers:  $\alpha$ -D-idopyranose and  $\beta$ -D-idopyranose. Less commonly, cyclization involving the C4 hydroxyl group can form a five-membered furanose ring.

Haworth Projections: The cyclic forms are often visualized using Haworth projections. In the  $\alpha$ -anomer, the hydroxyl group on the anomeric carbon (C1) is positioned below the plane of the ring (trans to the CH<sub>2</sub>OH group at C5).[6] In the  $\beta$ -anomer, the anomeric hydroxyl group is above the plane of the ring (cis to the CH<sub>2</sub>OH group at C5).

Chair Conformations: The pyranose ring of **D-Idose** adopts a chair conformation. Due to its unique stereochemistry, **D-Idose** exhibits significant conformational flexibility.[7] Notably, one of the chair conformations of D-idopyranose is characterized by having most of its hydroxyl groups in axial positions, which is energetically less favorable compared to D-glucose where the substituents are predominantly equatorial.[8]

# Stereochemistry

The stereochemistry of **D-Idose** is defined by the specific spatial arrangement of its atoms, particularly at its four chiral centers in the open-chain form (C2, C3, C4, C5).

- D-Configuration: The "D" designation refers to the configuration at C5, where the hydroxyl group is on the right in the Fischer projection, analogous to D-glyceraldehyde.[5]
- Epimeric Relationships: **D-Idose** is an epimer of several other aldohexoses, meaning it differs in configuration at only one chiral center:
  - It is the C2 epimer of D-Gulose.[5]



- It is the C3 epimer of D-Altrose.[5]
- Enantiomer: The enantiomer of **D-Idose** is L-Idose, which is its non-superimposable mirror image. L-Idose is a C5 epimer of D-glucose.[2][5]

# **Physicochemical Properties**

The quantitative properties of **D-Idose** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C6H12O6	[1][3][4]
Molecular Weight	180.156 g/mol	[1][3]
IUPAC Name	(2S,3R,4S,5R)-2,3,4,5,6- Pentahydroxyhexanal	[1][4]
CAS Number	5978-95-0	[1][3][9]
Melting Point	132 °C (from ethanol)	[1][2][10]
Boiling Point (Predicted)	527.1 ± 50.0 °C	[1][9][11]
Density (Predicted)	1.581 ± 0.06 g/cm <sup>3</sup>	[1][9][11]
Solubility	Slightly soluble in DMSO, Methanol, and Water	[9][10]

# **Experimental Protocols**

**D-Idose** is a rare sugar and is often prepared via synthetic routes from more common monosaccharides.[5]

## Synthesis of D-Idose from D-Galactose

A common method for synthesizing **D-Idose** involves the stereochemical inversion of specific hydroxyl groups of a readily available sugar like D-galactose.[1]

Methodology:

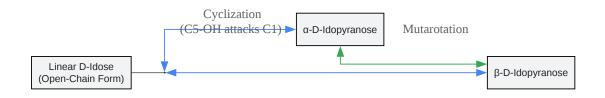


- Protection of D-Galactose: D-Galactose is first converted to its methyl pyranoside. This derivative is then reacted with benzaldehyde and a catalyst (e.g., ZnCl<sub>2</sub>) to form methyl 4,6-O-benzylidene-D-galactopyranoside, protecting the hydroxyl groups at C4 and C6.[1]
- Tosylation: The remaining free hydroxyl groups at the C2 and C3 positions are subsequently tosylated using p-toluenesulfonyl chloride (TsCl) in pyridine.[1]
- Epoxide Formation: The ditosylated compound is treated with a base, such as sodium methoxide (NaOMe), which leads to the formation of an epoxide ring between C2 and C3.[1]
- Epoxide Opening: The epoxide ring is then opened via nucleophilic attack. For instance, using a hydride reagent like lithium aluminum hydride (LiAlH<sub>4</sub>) results in the inversion of configuration at one of the carbon atoms, yielding the desired ido-configuration.[1]
- Deprotection: In the final step, the benzylidene and methyl glycoside protecting groups are removed through acid hydrolysis to yield the final product, **D-Idose**.[1]

# **Visualizations**

### **Logical Relationship Diagram**

The following diagram illustrates the equilibrium between the linear and cyclic forms of **D-Idose** in solution.



Click to download full resolution via product page

Caption: Equilibrium of **D-Idose** between its linear and cyclic pyranose forms.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. Idose Wikipedia [en.wikipedia.org]
- 3. D-Idose | C6H12O6 | CID 111123 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-Idose [molecules.lyceejeanbart.fr]
- 5. D-Idose | 5978-95-0 | Benchchem [benchchem.com]
- 6. brainly.com [brainly.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. D-Idose | lookchem [lookchem.com]
- 10. D-IDOSE | 5978-95-0 [chemicalbook.com]
- 11. D-Idose | CAS#:5978-95-0 | Chemsrc [chemsrc.com]
- To cite this document: BenchChem. [What is the chemical structure and stereochemistry of D-Idose]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119055#what-is-the-chemical-structure-and-stereochemistry-of-d-idose]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com